![molecular formula C8H5ClFN3OS B13692783 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The unique structure of this compound, which includes a pyrido[2,3-d]pyrimidine core, makes it a promising candidate for various therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring. This can be achieved through the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorine and Fluorine: The introduction of chlorine and fluorine atoms can be accomplished through halogenation reactions. For instance, the use of N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) can introduce chlorine and fluorine atoms, respectively.
Methylthio Group Addition: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or a suitable methylthio reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent. It has shown promise in inhibiting specific cancer cell lines by targeting key molecular pathways.
Biological Research: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: Researchers use this compound to explore its reactivity and to develop new synthetic methodologies.
Industrial Applications: The compound’s unique properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation. For instance, it may inhibit tyrosine kinases or other key enzymes involved in cell growth and survival. The exact molecular targets and pathways can vary depending on the specific application and the type of cancer being targeted.
相似化合物的比较
Similar Compounds
Piritrexim: An antifolate compound with antitumor properties.
Palbociclib: A breast cancer drug that targets cyclin-dependent kinases.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Uniqueness
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure contributes to its distinct reactivity and potential therapeutic applications. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and reduced side effects.
属性
分子式 |
C8H5ClFN3OS |
|---|---|
分子量 |
245.66 g/mol |
IUPAC 名称 |
7-chloro-6-fluoro-2-methylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5ClFN3OS/c1-15-8-12-6-3(7(14)13-8)2-4(10)5(9)11-6/h2H,1H3,(H,11,12,13,14) |
InChI 键 |
KPRLZNLBALWAFV-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=NC(=C(C=C2C(=O)N1)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


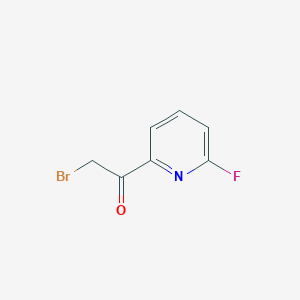
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)
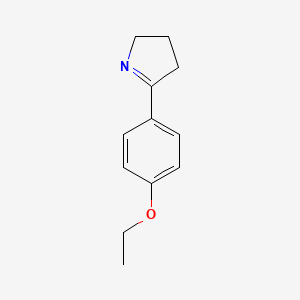
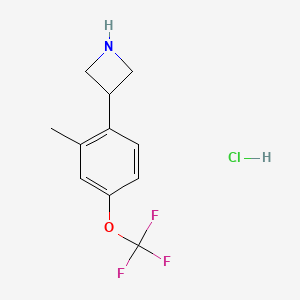
![8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)
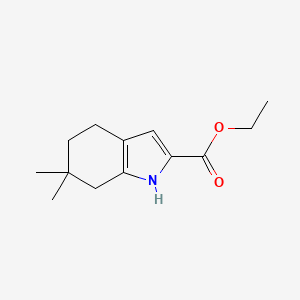

![(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)
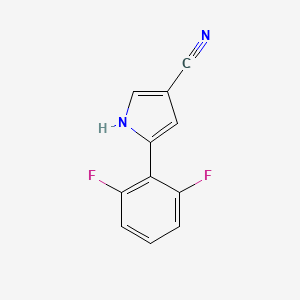
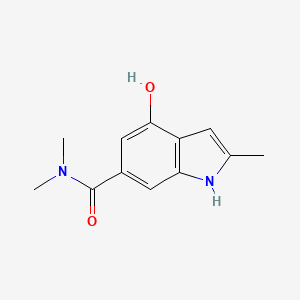

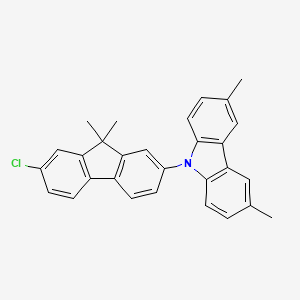
![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)
![2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)
